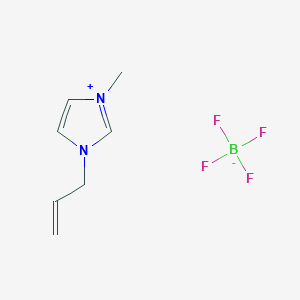
1-Allyl-3-methylimidazolium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C7H11BF4N2 . It has a molecular weight of 209.98 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
This compound can be synthesized by metathesis from the corresponding chloride or bromide salts . The salts have been characterized by 1H NMR and IR spectroscopy, microanalysis, polarising optical microscopy, and differential scanning calorimetry .
Molecular Structure Analysis
The molecular structure of 1-Allyl-3-methylimidazolium tetrafluoroborate has been confirmed by proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FTIR) analysis .
Chemical Reactions Analysis
1-Alkyl-3-methylimidazolium tetrafluoroborate salts have been prepared by metathesis from the corresponding chloride or bromide salts . The salts have been characterized by 1H NMR and IR spectroscopy, microanalysis, polarising optical microscopy, and differential scanning calorimetry .
Physical And Chemical Properties Analysis
1-Allyl-3-methylimidazolium tetrafluoroborate is a solid or liquid at room temperature . The material dispersion of the [Ckmim][BF4] family of ionic liquids has been measured at several temperatures over a broad spectral range from 300 nm to 1550 nm .
Wissenschaftliche Forschungsanwendungen
Ionic Liquids
1-Allyl-3-methylimidazolium tetrafluoroborate is a type of ionic liquid . Ionic liquids have unique properties such as low melting points, high thermal stability, and excellent solvating abilities for a wide range of compounds. These properties make them useful in a variety of applications, including as solvents for chemical reactions and in electrochemical devices .
Study of Cation-Anion Interactions
This compound is used in the study of intrinsic cation-anion interactions . Understanding these interactions is crucial for predicting the macroscopic properties of ionic liquids .
Preparation of Regenerated Cellulose Materials
1-Allyl-3-methylimidazolium tetrafluoroborate can be used as a solvent to dissolve cellulose during the preparation of regenerated cellulose materials .
Formation of Cornhusk Cellulose Acetates
This compound can act as a solvent for the acetylation of cornhusk cellulose to form cornhusk cellulose acetates .
Plasticizer for Cornstarch
1-Allyl-3-methylimidazolium tetrafluoroborate can be used as a plasticizer for cornstarch to form AMIM-Cl-plasticized starch film .
Enzymatic Resolution of Homophenylalanine Ester
Although the specific compound used in the study was 1-Ethyl-3-methylimidazolium tetrafluoroborate, it’s reasonable to assume that 1-Allyl-3-methylimidazolium tetrafluoroborate could have similar applications. In this case, it was used as a reaction medium for the enzymatic resolution of homophenylalanine ester to form enantiomeric homophenylalanine .
Safety and Hazards
This compound is associated with certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H302-H314 . Precautionary statements include P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501 .
Zukünftige Richtungen
Ionic liquids, such as 1-Allyl-3-methylimidazolium tetrafluoroborate, have attracted considerable interest due to their unique physical and chemical properties . They have emerged as potential replacements for organic solvents in laboratory and industrial applications for catalytic processes . Understanding the influence of the molecular structure of an ionic liquid on its material dispersion is fundamental to producing ionic liquids with tailored optical properties .
Wirkmechanismus
Target of Action
1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic liquid .
Biochemical Pathways
Ionic liquids have been shown to influence various biochemical processes, including enzymatic reactions .
Pharmacokinetics
As an ionic liquid, it is known to have good thermal stability and a wide range of solubility .
Result of Action
The molecular and cellular effects of 1-Allyl-3-methylimidazolium tetrafluoroborate’s action are largely dependent on its application. For instance, in the context of enzymatic reactions, it can significantly promote certain processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Allyl-3-methylimidazolium tetrafluoroborate. For example, its properties as an ionic liquid, such as thermal stability and solubility, can be affected by temperature and the presence of other substances .
Eigenschaften
IUPAC Name |
1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPHDVUJHZMMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-methylimidazolium tetrafluoroborate | |
Q & A
Q1: What makes 1-Allyl-3-methylimidazolium tetrafluoroborate a potentially valuable material for CO2 capture?
A1: 1-Allyl-3-methylimidazolium tetrafluoroborate is a polymeric ionic liquid (PIL) that can be grafted onto porous silica. While this grafting process slightly reduces the overall CO2 sorption capacity compared to bare silica, it significantly improves CO2/N2 selectivity. [, ] This enhanced selectivity makes it a promising material for applications requiring the separation of CO2 from other gases, such as flue gas treatment. []
Q2: How does the choice of anion in imidazolium-based poly(ionic liquid)s impact CO2 adsorption?
A2: Studies comparing 1-allyl-3-methylimidazolium tetrafluoroborate (containing [BF4]−) with its hexafluorophosphate counterpart (containing [PF6]−) reveal that the choice of anion can significantly affect CO2 adsorption. [] The presence of the [BF4]− anion, especially when combined with a seed-swelling preparation method, leads to higher CO2 adsorption capacity compared to the [PF6]− anion. []
Q3: Can the CO2 adsorption properties of 1-Allyl-3-methylimidazolium tetrafluoroborate-based polymers be further enhanced?
A3: Yes, employing a seed-swelling method during synthesis can significantly improve the CO2 adsorption capacity of 1-Allyl-3-methylimidazolium tetrafluoroborate-based polymers. [, ] This method, involving a two-step swelling process, effectively increases the porosity of the material, leading to enhanced CO2 uptake. [] Factors like the amount of initiator and swelling time during synthesis can further influence the final porosity and, consequently, the CO2 adsorption performance. []
Q4: Beyond CO2 capture, what other applications benefit from 1-Allyl-3-methylimidazolium tetrafluoroborate's properties?
A4: 1-Allyl-3-methylimidazolium tetrafluoroborate has shown promise in separating aromatic hydrocarbons or olefins from paraffins. [] Its properties as an ionic liquid make it a potential green solvent alternative to traditional volatile organic solvents, which are harmful to the environment and human health. []
Q5: How does 1-Allyl-3-methylimidazolium tetrafluoroborate compare to other ionic liquids in separating hydrocarbons?
A5: Research comparing 1-Allyl-3-methylimidazolium tetrafluoroborate ([AMIM][BF4]) with other ionic liquids like 1-butyl-3-methyl imidazolium hexafluorophosphate ([BMIM][PF6]), 1-isobutenyl-3-methylimidazolium tetrafluoroborate ([MPMIM][BF4]), and [MPMIM][BF4]+AgBF4 revealed differences in their separation effectiveness for olefin/paraffin, alkanes/benzene, and hexene isomers. [] This suggests that the specific structure of the ionic liquid, including the cation and anion, plays a crucial role in its selectivity and separation efficiency for different hydrocarbon mixtures. []
Q6: Are there studies exploring the use of 1-Allyl-3-methylimidazolium tetrafluoroborate in gel polymer electrolytes?
A6: Yes, researchers have incorporated 1-Allyl-3-methylimidazolium tetrafluoroborate into gel polymer electrolytes (GPEs) with promising results. [] These GPEs, based on poly(methyl methacrylate) (PMMA), demonstrated increased ionic conductivity upon the addition of 1-Allyl-3-methylimidazolium tetrafluoroborate and further enhancement with the introduction of aprotic solvents like propylene carbonate (PC) and dimethyl carbonate (DMC), and SiO2 nanoparticles. [] This highlights the potential of 1-Allyl-3-methylimidazolium tetrafluoroborate in developing high-performance electrolyte materials for various electrochemical applications.
Q7: Has 1-Allyl-3-methylimidazolium tetrafluoroborate been applied to extracting bioactive compounds from plants?
A7: Indeed, 1-Allyl-3-methylimidazolium tetrafluoroborate has proven effective in extracting podophyllotoxin, a valuable anticancer compound, from Chinese medicinal plants. [] A technique called ionic liquid-based microwave-assisted extraction (ILs-MAE) utilizing 1-Allyl-3-methylimidazolium tetrafluoroborate as a surfactant demonstrated superior extraction efficiency compared to traditional methods like maceration, heat extraction, and ultrasound-assisted extraction. [] This highlights the potential of 1-Allyl-3-methylimidazolium tetrafluoroborate as a green and efficient solvent for extracting valuable bioactive compounds from natural sources.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)
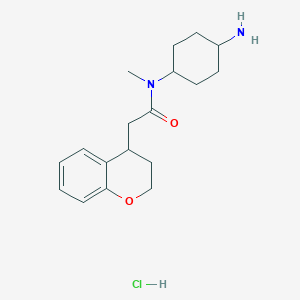
![N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720995.png)
![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)
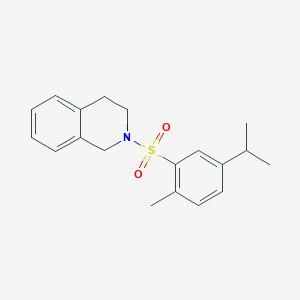

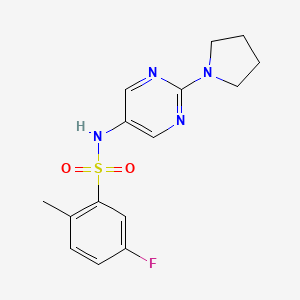
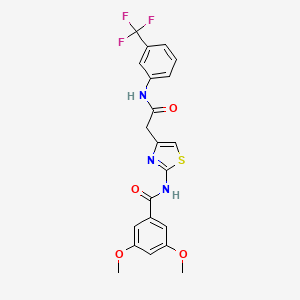
![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
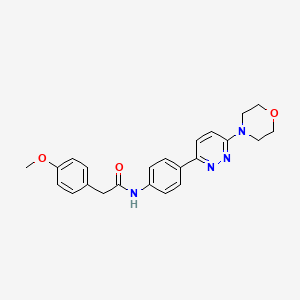


![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)